Product packaging for CDC46 protein(Cat. No.:CAS No. 139171-68-9)

CDC46 protein

Cat. No.: B1179577
CAS No.: 139171-68-9
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Description

The CDC46 protein, more commonly referred to in modern literature as Minichromosome Maintenance Complex Component 5 (MCM5), is a crucial member of the evolutionarily conserved MCM protein family (MCM2-7) that is essential for the initiation of eukaryotic DNA replication . This protein is a key subunit of the replicative DNA helicase, and its primary function is to act as a DNA replication licensing factor, ensuring that DNA replication occurs only once per cell cycle, thereby maintaining genomic stability . Researchers utilize this purified protein to investigate the precise mechanisms of DNA synthesis onset, particularly its role in initiating replication at autonomously replicating sequences (ARS) . The activity of CDC46/MCM5 is tightly regulated by its subcellular localization; it is nuclear from the end of M phase until the G1/S transition, where it functions in a narrow window to load onto chromatin and form the core of the pre-replicative complex . Studies in model organisms like S. cerevisiae show that mutants defective in CDC46/MCM5 arrest at the G1/S phase boundary with unreplicated DNA, underscoring its critical role in the cell cycle . Furthermore, its function is dependent on physical interaction with other MCM family members, such as MCM3, to form a coordinated complex necessary for replication . Beyond its fundamental role in DNA replication, CDC46/MCM5 is a protein of significant interest in cancer research, as MCM proteins are often overexpressed in proliferative and malignant tissues, making them potential biomarkers and therapeutic targets . This product is intended for research applications only, including in vitro biochemical assays, protein-protein interaction studies, and as a critical reagent for exploring the mechanics of the cell division cycle.

Properties

CAS No.

139171-68-9

Molecular Formula

C9H11N

Synonyms

CDC46 protein

Origin of Product

United States

Molecular Architecture and Complex Formation of Cdc46 Protein

CDC46 as a Core Component of the MCM2-7 Heterohexameric Complex

CDC46/MCM5 is one of six distinct but related proteins (MCM2, MCM3, MCM4, MCM5, MCM6, and MCM7) that assemble to form the minichromosome maintenance (MCM) complex. wikipedia.orgh-its.org These six proteins, each belonging to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, come together to form a ring-shaped heterohexamer that is the central component of the eukaryotic replicative DNA helicase. mdpi.comnih.gov In Saccharomyces cerevisiae, each of the six Mcm2-7 proteins is essential for cell viability. yeastgenome.orgyeastgenome.org

The MCM2-7 complex is critical for both the initiation and elongation phases of DNA replication. h-its.org During the G1 phase of the cell cycle, the complex is loaded onto DNA at replication origins, a process known as origin licensing, which ensures that DNA is replicated only once per cell cycle. nih.govmdpi.com The complex is loaded as a head-to-head double hexamer, encircling the double-stranded DNA. wikipedia.orgrcsb.org This entire structure serves as the core of the replicative helicase, which, upon activation in the S phase, unwinds the DNA double helix to provide single-stranded templates for DNA polymerases. mdpi.com Genetic studies first identified CDC46/MCM5 as a protein required for minichromosome maintenance in an ARS-specific (autonomously replicating sequence) manner, supporting its direct role in the initiation of DNA replication. pnas.org

Table 1: Subunits of the Eukaryotic Minichromosome Maintenance (MCM) Complex This table lists the six core protein subunits that form the MCM2-7 heterohexamer.

Subunit Alias(es) Organism of Initial Characterization Key Function
MCM2 - Saccharomyces cerevisiae Component of the MCM2-7 gate, substrate for Cdc7 kinase. mdpi.com
MCM3 P1-MCM3 Saccharomyces cerevisiae Forms a subcomplex with MCM5, interacts with MCM3AP. nih.govatlasgeneticsoncology.org
MCM4 Cdc21, Cdc54 Saccharomyces cerevisiae Contributes to helicase activity. mdpi.comyeastgenome.org
MCM5 CDC46 Saccharomyces cerevisiae Forms a key interface with MCM2, involved in both positive and negative regulation of initiation. pnas.orguniprot.org
MCM6 Mis5 Saccharomyces cerevisiae Contributes to helicase activity. h-its.orgmdpi.com
MCM7 Cdc47 Saccharomyces cerevisiae Contributes to helicase activity. h-its.orgyeastgenome.org

Inter-subunit Interactions within the MCM Complex

The stability and function of the MCM2-7 heterohexamer rely on a complex network of interactions among its six subunits. Physical interactions between the MCM proteins have been demonstrated in a variety of organisms, including yeast, Xenopus, and humans. h-its.org Often, the immunoprecipitation of one MCM subunit results in the co-precipitation of all six members, indicating they form a stable complex. h-its.org

Research has shown that the subunits can form smaller subcomplexes, such as a tetramer of MCM2/4/6/7 and a dimer of MCM3/5, which are thought to be intermediates in the assembly of the full hexamer. nih.gov MCM3 is known to interact directly with MCM5/CDC46. atlasgeneticsoncology.orgpromega.de

A particularly critical interaction occurs at the interface between MCM2 and MCM5. This junction is hypothesized to function as an ATP-dependent "gate" within the ring structure of the MCM2-7 complex. uniprot.org The opening and closing of this gate are believed to be essential for the initial loading of the complex onto DNA. Furthermore, this MCM2-MCM5 interface is also the site where the cofactors Cdc45 and GINS bind to form the active CMG (Cdc45-MCM-GINS) helicase during the S phase, an event that significantly increases the stability and helicase activity of the complex. mdpi.com Genetic studies have also highlighted the functional relationship between subunits; for instance, mutations in mcm4 can be suppressed by specific alleles of mcm5, indicating a close physical or functional interaction. h-its.org

Association with Chromatin and Replication Origins

The association of the CDC46/MCM5-containing MCM2-7 complex with chromatin is a tightly regulated, cell cycle-dependent process that is fundamental to controlling DNA replication. nih.gov The loading of the MCM2-7 complex onto chromatin occurs during the late M and G1 phases of the cell cycle, establishing the pre-replicative complex (pre-RC) at specific sites known as replication origins. nih.govnih.gov

This loading process is an active mechanism requiring ATP hydrolysis and is facilitated by a series of licensing factors. wikipedia.org The process begins with the Origin Recognition Complex (ORC), which binds to replication origins throughout the cell cycle. nih.gov During G1, ORC recruits another protein, Cdc6. wikipedia.orgyeastgenome.org The ORC-Cdc6 complex then serves as a launchpad for the loading factor Cdt1, which escorts the MCM2-7 complex to the origin. wikipedia.orgmdpi.com This results in the formation of a head-to-head double hexamer of MCM2-7 encircling the origin DNA. rcsb.org The winged helix domains at the C-terminal extensions of the MCM2-7 subunits are thought to anchor the complex onto the ORC-Cdc6 ring structure around the origin DNA. wikipedia.org

Once bound to chromatin, the MCM proteins are said to have "licensed" the origin for replication. This state is maintained until the cell enters S phase, when protein kinases like Cdc7 phosphorylate MCM subunits, triggering the activation of the helicase and the initiation of DNA synthesis. pnas.orgbiologists.com Following the start of replication, various mechanisms prevent the re-loading of MCM complexes onto chromatin, thereby ensuring that the genome is duplicated exactly once per cell cycle. yeastgenome.orgyeastgenome.org

Table 2: Key Factors in MCM2-7 Chromatin Loading and Activation This table summarizes the primary proteins that interact with the MCM2-7 complex to facilitate its association with DNA and its subsequent activation.

Interacting Factor Class Role in Relation to MCM2-7
Origin Recognition Complex (ORC) Initiator Binds to replication origins and serves as a docking site for loading factors. nih.gov
Cdc6 Loading Factor Recruited by ORC; acts as a loading factor for the MCM2-7 complex. yeastgenome.org
Cdt1 Loading Factor Escorts the soluble MCM2-7 complex to the origin for loading. nih.govmdpi.com
Cdc45 Activation Factor Binds to the MCM2-7 complex at the MCM2/MCM5 interface to form the active CMG helicase. mdpi.com
GINS complex Activation Factor Binds with Cdc45 to the MCM2-7 complex to form the active CMG helicase. mdpi.com
Cdc7-Dbf4 Kinase Complex Phosphorylates MCM subunits (including MCM2, MCM4, and MCM6) to trigger initiation. mdpi.combiologists.com

Fundamental Roles of Cdc46 Protein in Dna Replication

Prereplicative Complex (pre-RC) Assembly and Licensing of DNA Replication Origins

The licensing of DNA replication origins is a critical step that ensures replication is initiated only once per cell cycle. This process involves the assembly of the prereplicative complex (pre-RC) at replication origins during the G1 phase. yeastgenome.orgnih.gov The CDC46 protein, as part of the MCM2-7 heterohexameric complex, is a core component of this process. yeastgenome.orgatlasgeneticsoncology.org

The formation of the pre-RC is a highly ordered event. It begins with the binding of the Origin Recognition Complex (ORC) to the replication origins. yeastgenome.orgmolbiolcell.org Following this, the loading of the MCM2-7 complex, which includes CDC46, is facilitated by the cell division control protein 6 (Cdc6) and the chromatin licensing and DNA replication factor 1 (Cdt1). atlasgeneticsoncology.orgmolbiolcell.orgyeastgenome.org The MCM2-7 complex, once loaded onto the chromatin, encircles the DNA, thereby licensing the origin for a subsequent round of replication. nih.govatlasgeneticsoncology.org The presence of CDC46 and the entire MCM2-7 complex at the origins is essential for the establishment of the pre-RC. yeastgenome.orgnih.gov

The subcellular localization of CDC46 is tightly regulated throughout the cell cycle, a key aspect of its function in licensing. nih.govcapes.gov.brnih.govpnas.org In Saccharomyces cerevisiae, CDC46 accumulates in the nucleus during the G1 phase, which is when pre-RC assembly occurs. nih.govcapes.gov.brnih.govpnas.orgoup.com As cells transition into S phase and DNA replication commences, CDC46, along with the rest of the MCM complex, is exported from the nucleus. yeastgenome.orgnih.govoup.com This spatial and temporal regulation ensures that new pre-RCs cannot form at origins that have already initiated replication, thus preventing re-replication. yeastgenome.orgnih.gov

Contribution to DNA Replication Initiation

The initiation of DNA replication is a tightly controlled process that transitions the licensed origins into active replication forks. nih.gov CDC46, as an integral part of the MCM2-7 complex, plays a central role in this transition. wikipedia.orgontosight.aidoi.org The MCM2-7 complex, including CDC46, is the core of the replicative helicase, the molecular machine responsible for unwinding the DNA double helix. mapmygenome.inuniprot.orgatlasgeneticsoncology.org

For initiation to occur, the pre-RC must be activated by S-phase-specific cyclin-dependent kinases (CDKs) and Dbf4-dependent kinase (DDK). yeastgenome.orgpnas.org These kinases phosphorylate components of the pre-RC, including the MCM proteins. yeastgenome.org This phosphorylation event leads to the recruitment of other essential initiation factors, such as Cdc45 and the GINS complex (composed of Sld5, Psf1, Psf2, and Psf3). uniprot.orgatlasgeneticsoncology.orgjst.go.jp The association of Cdc45 and GINS with the MCM2-7 complex forms the active CMG (Cdc45-MCM-GINS) helicase. mapmygenome.inuniprot.orgebi.ac.uk

The CMG helicase, with CDC46/MCM5 as a key subunit, then begins to unwind the DNA at the origin, creating a replication bubble and allowing for the assembly of the rest of the replication machinery, including DNA polymerases. ontosight.aiatlasgeneticsoncology.orgreceptor.ai The helicase activity of the MCM complex is ATP-dependent. uniprot.orgyeastgenome.org While the Mcm4/6/7 subcomplex possesses the primary helicase activity, the entire MCM2-7 hexamer, including CDC46, is considered the physiologically active form. uniprot.orgyeastgenome.orgnih.gov It has been proposed that the MCM2 and MCM5 (CDC46) subunits may form a gate in the ring-shaped MCM complex, which could be crucial for the initial loading of the complex onto DNA. atlasgeneticsoncology.orgsdbonline.org

Mutations in the CDC46 gene in yeast lead to defects in the initiation of DNA synthesis, causing cells to arrest at the G1/S boundary with unreplicated DNA. capes.gov.brnih.govpnas.org This highlights the essential and non-redundant role of CDC46 in the commencement of DNA replication.

Factor Role in DNA Replication Initiation Interaction with CDC46/MCM5
MCM2-7 Complex Core component of the replicative helicase, unwinds DNA. mapmygenome.inuniprot.orgatlasgeneticsoncology.orgCDC46 is an integral subunit of this complex. yeastgenome.orgatlasgeneticsoncology.org
Cdc45 Essential for the activation of the MCM helicase and formation of the CMG complex. uniprot.orgatlasgeneticsoncology.orgInteracts with the MCM complex to form the active CMG helicase. uniprot.orgatlasgeneticsoncology.org
GINS Complex Stabilizes the CMG complex and is essential for helicase activity. uniprot.orgjst.go.jpAssociates with the MCM complex and Cdc45. uniprot.org
Cyclin-Dependent Kinases (CDKs) Phosphorylate MCM proteins to trigger initiation. yeastgenome.orgPhosphorylates the MCM2-7 complex. yeastgenome.org
Dbf4-Dependent Kinase (DDK) Phosphorylates MCM proteins, a key step in initiation activation. pnas.orgA mutation in CDC46 can bypass the need for DDK. pnas.org

Involvement in Replication Elongation

While historically known for its role in initiation, evidence now strongly supports the involvement of CDC46 and the entire MCM2-7 complex in the elongation phase of DNA replication. yeastgenome.orgyeastgenome.orgnih.gov During elongation, the CMG helicase, with CDC46 as a component, translocates along the DNA with the replication fork, continuously unwinding the parental DNA strands to provide templates for the synthesis of new DNA. yeastgenome.orgyeastgenome.org

The processive movement of the replication fork requires the sustained helicase activity of the CMG complex. uniprot.org This ensures that the DNA polymerases can continuously synthesize the leading and lagging strands. The tight association of the CMG complex with the replication machinery throughout S phase underscores the importance of CDC46 not just for firing the origin, but for the entire process of duplicating the chromosome. yeastgenome.org

Mechanisms Preventing DNA Re-Replication within a Single Cell Cycle

To maintain genomic stability, it is imperative that DNA is replicated only once per cell cycle. ontosight.aifreeshell.org Eukaryotic cells have evolved multiple, overlapping mechanisms to prevent DNA re-replication, and CDC46 is a key target of this regulation. wikipedia.orgcapes.gov.brnih.govpnas.orgreceptor.ai

A primary mechanism involves the regulation of pre-RC formation. nih.gov As mentioned earlier, the assembly of the pre-RC is restricted to the G1 phase when CDK activity is low. nih.gov As cells enter S phase, G2, and M phase, CDK activity rises, which in turn inhibits the formation of new pre-RCs. nih.govexlibrisgroup.com This is achieved through several pathways:

Phosphorylation of ORC: CDKs can phosphorylate subunits of the Origin Recognition Complex, which may inhibit its ability to recruit other pre-RC components. nih.govexlibrisgroup.com

Downregulation of Cdc6: CDK activity leads to the phosphorylation and subsequent degradation or inhibition of Cdc6, a crucial loading factor for the MCM complex. nih.govexlibrisgroup.com

Nuclear Exclusion of the MCM Complex: In budding yeast, B-type cyclins, in conjunction with CDKs, promote the nuclear export of the MCM2-7 complex, including CDC46, after S phase has begun. yeastgenome.orgexlibrisgroup.com This physical separation prevents the MCM complex from accessing and licensing origins that have already fired or have been passively replicated. yeastgenome.orgnih.gov

The cell cycle-regulated subcellular localization of CDC46 is a direct consequence of this regulatory mechanism. nih.govcapes.gov.brnih.gov Its presence in the nucleus is restricted to the window between the end of mitosis and the G1/S transition, precisely when origin licensing is permitted. capes.gov.brnih.govpnas.org Once replication starts, its removal from the nucleus ensures that no further licensing can occur until the next cell cycle. nih.gov

In metazoans, another layer of regulation involves the protein geminin, which inhibits Cdt1, another essential MCM loading factor. freeshell.orgnih.gov The degradation of Cdt1 during S and G2 phases, often mediated by its interaction with PCNA on replicating DNA, provides a robust block to re-licensing. mdpi.comnih.gov These multiple, redundant pathways highlight the critical importance of preventing DNA re-replication for the maintenance of genome integrity. exlibrisgroup.com

Regulatory Mechanism Target Effect
High CDK Activity ORC, Cdc6, MCM2-7 ComplexInhibits the formation of new prereplicative complexes after G1. nih.govexlibrisgroup.com
Nuclear Export MCM2-7 Complex (including CDC46)Physically separates the licensing factors from chromatin in S, G2, and M phases. yeastgenome.orgnih.govexlibrisgroup.com
Cdt1 Inhibition/Degradation Cdt1Prevents the loading of the MCM2-7 complex onto origins. nih.govmdpi.com

Regulation of Cdc46 Protein Activity and Expression

Cell Cycle-Dependent Subcellular Localization and Trafficking

The subcellular localization of CDC46 protein is precisely controlled in a cell cycle-dependent manner, contributing to the regulation of DNA replication initiation. nih.govyeastgenome.orgresearchgate.netpnas.orgresearchgate.net

Nuclear Accumulation during G1 Phase

During the G1 phase of the cell cycle, this compound accumulates in the nucleus. yeastgenome.orgresearchgate.netpnas.orgresearchgate.net This nuclear localization is observed in non-dividing interphase cells and persists until the cell commits to division. researchgate.netresearchgate.net The accumulation of CDC46, as part of the MCM complex, in the nucleus during G1 is crucial for the assembly of the pre-replicative complex (pre-RC) at origins of DNA replication, a process known as licensing. yeastgenome.org Studies in Saccharomyces cerevisiae have shown that this compound is nuclear between the end of M phase and the G1/S transition. nih.govpnas.org This nuclear accumulation during G1 is interdependent with other MCM 2-7 proteins and Cdt1. yeastgenome.orgsdbonline.orgyeastgenome.org

Cytoplasmic Exclusion during S Phase and M Phase

As cells transition from G1 to S phase and progress through S and M phases, this compound is largely excluded from the nucleus and becomes predominantly cytoplasmic. yeastgenome.orgpnas.orgresearchgate.netnih.gov This rapid disappearance of CDC46 from the nucleus at the G1-S boundary is associated with the initiation of DNA replication. researchgate.netresearchgate.net In S. cerevisiae, CDC46 is cytoplasmic in phases of the cell cycle other than the period between the end of M phase and the G1/S transition. nih.govpnas.org This cell cycle-regulated change in localization serves as a mechanism to prevent re-initiation of DNA replication within the same cell cycle. researchgate.netnih.gov Human this compound has also been observed to be localized to the nucleus throughout interphase but excluded from mitotic chromatin. researchgate.net

Post-Translational Modifications and Regulatory Pathways

Post-translational modifications play a significant role in modulating this compound activity and its interactions with other factors involved in DNA replication.

Phosphorylation by Cyclin-Dependent Kinases (Cdks)

Phosphorylation by cyclin-dependent kinases (Cdks) is a key regulatory mechanism for proteins involved in cell cycle progression and DNA replication. researchgate.netnih.gov While the provided snippets directly mention phosphorylation of other MCM proteins like MCM4 by Cdks nih.govresearchgate.net, and the general role of Cdks in regulating DNA replication initiation and preventing re-replication nih.govembopress.org, snippet researchgate.net generally mentions phosphorylation by Cdks in the context of CDC46 regulation. Cdks, particularly S-phase-specific Cdks, are involved in transforming the pre-RC into an active replication complex. yeastgenome.orgnih.gov Phosphorylation by Cdks can influence the subcellular localization and activity of replication initiation factors. embopress.org

Interaction with Cdc7p-Dbf4p Kinase Complex and Its Implications

CDC46 interacts with the Cdc7p-Dbf4p kinase complex, also known as Dbf4-dependent kinase (DDK). github.iomolbiolcell.orgyeastgenome.org This interaction is significant because the Cdc7p-Dbf4p kinase is essential for the initiation of DNA replication. yeastgenome.orgpnas.org Genetic studies in S. cerevisiae have shown that a mutation in MCM5/CDC46 can bypass the requirement for Cdc7p kinase activity in initiating DNA synthesis, suggesting a close functional relationship and potentially that Mcm5p/Cdc46p may act downstream of or in parallel to Cdc7p-Dbf4p. pnas.orgembopress.orgnih.gov While some MCM proteins like Mcm2 and Mcm3 are in vitro substrates of Cdc7p kinases, Mcm5p (CDC46) was not found to be a substrate of Cdc7p-Dbf4p in vitro in one study. embopress.orgembopress.org The Cdc7p-Dbf4p complex is known to phosphorylate several proteins required for DNA replication initiation, including other MCM proteins and DNA polymerase α-primase. yeastgenome.orgembopress.org The interaction between Cdc7p-Dbf4p and MCM proteins, including CDC46, is crucial for the activation of replication origins during S phase. yeastgenome.org

Potential for Ubiquitination and Degradation

The regulation of protein levels through ubiquitination and subsequent proteasomal degradation is a common mechanism for controlling cell cycle progression and preventing aberrant DNA replication. embopress.orgmdpi.com While snippet embopress.org specifically mentions the Cdc4/34/53 pathway targeting Cdc6p for proteolysis, it also broadly refers to degradation by the ubiquitin proteolytic pathway in the context of cell cycle regulation, including CDC46 localization changes. Other replication initiation factors, such as Cdc6 and Cdt1, are known targets of ubiquitin-mediated degradation pathways, which contribute to restricting DNA replication to once per cell cycle. mdpi.comnih.govsdbonline.org The potential for ubiquitination and degradation of CDC46, similar to other MCM proteins and replication factors, could represent another layer of regulation controlling its abundance and availability during different cell cycle phases.

Transcriptional and Epigenetic Regulation of CDC46 Gene Expression

The expression of the CDC46 gene is tightly controlled, particularly in response to cell cycle progression and the activity of specific transcription factors. This regulation involves changes in transcription rates and modifications to chromatin structure.

Upregulation during G0 to G1/S Phase Transition

CDC46 is significantly upregulated as cells transition from the quiescent G0 phase into the proliferative G1 and S phases of the cell cycle. nih.govmybiosource.commerckmillipore.comgbiosciences.com This increased expression is consistent with its role in the initiation of DNA replication, which is licensed during G1 and executed during S phase. merckmillipore.com The upregulation of CDC46 during this critical cell cycle transition highlights its active participation in regulating cell cycle progression. nih.govmerckmillipore.comgbiosciences.com

Regulation by Transcription Factors (e.g., E2F, Pax-3)

The transcription of the CDC46 gene is influenced by various transcription factors. E2F transcription factors are known regulators of genes involved in cell cycle progression and DNA replication, and studies suggest their involvement in controlling CDC46 expression. sdbonline.orgjax.org

Interestingly, the transcription factor Pax-3 has been shown to negatively regulate cdc46 expression in mouse embryos. nih.govresearchgate.netsdbonline.orgresearchgate.net In mouse embryos with nonfunctional or underexpressed Pax-3, cdc46 expression is increased in specific tissues, such as the unfused portions of the neural tube. nih.govresearchgate.netsdbonline.orgresearchgate.net This finding indicates that cdc46 expression is part of a Pax-3-dependent regulatory pathway. nih.govresearchgate.netsdbonline.orgresearchgate.net Overexpression of cdc46 associated with loss of Pax-3 function may contribute to defective embryonic development. nih.govresearchgate.netsdbonline.orgresearchgate.net

Interplay with Chromatin Remodeling

MCM proteins, including CDC46, are chromatin-binding proteins and are involved in chromatin transactions. nih.govasm.org The MCM2-7 complex associates with chromatin during the G1 phase to establish prereplication complexes (pre-RCs) at origins of DNA replication. asm.orgmit.edu This chromatin binding is cell cycle regulated. asm.org

Research suggests that the MCM complex interacts with proteins involved in chromatin organization and remodeling. acs.org These interactions may play a role in regulating access to DNA origins for replication initiation and potentially influence chromatin structure in the context of other processes like transcription. acs.org In Saccharomyces cerevisiae, MCM5 has been implicated in the transcriptional repression of genes in subtelomeric and Ty-proximal regions, a process correlated with chromatin remodeling of these areas. capes.gov.br

Role in RNA Polymerase II Transcription Elongation

Beyond its primary role in DNA replication, the MCM complex, which includes CDC46, is also implicated in transcription, specifically transcription elongation by RNA polymerase II (Pol II). asm.orgebi.ac.uk While the precise mechanisms are still being elucidated, MCM proteins are thought to influence the process by which RNA polymerase II moves along the DNA template to synthesize RNA. asm.orgebi.ac.uknih.govnih.gov This involvement suggests a potential link between the DNA replication machinery and the transcriptional machinery, possibly coordinating these fundamental processes.

Impact on Ribosomal Protein Production and Cell Division

The production of ribosomal proteins and the process of cell division are tightly linked, as ribosome biogenesis is essential for cell growth and the synthesis of proteins required for cell division. nih.govmicrobialcell.complos.org While CDC46 is primarily known for its role in DNA replication and the cell cycle, there is some evidence suggesting potential indirect connections to ribosomal protein production and cell division.

Genetic Aspects and Functional Interplay

Genetic Interactions with Other Cell Division Cycle (CDC) Genes

The CDC46 gene is part of a network of interacting genes essential for DNA replication. nih.gov Mutations in CDC46 and CDC47 were first identified as suppressors of mutations in two other CDC genes, CDC45 and CDC54. nih.gov This genetic suppression, along with instances of synthetic lethality, confirms that these genes constitute a group of interacting components. nih.gov Specifically, the cdc46-1 allele has been shown to have genetic interactions with CDC45. molbiolcell.org

The protein product of the CDC45 gene is essential for cell viability and, despite genetically interacting with CDC46, CDC47, and CDC54, its predicted protein sequence does not share significant similarity with the Mcm family. nih.gov Further genetic studies have demonstrated that cdc45-1 is synthetically lethal with orc2-1, mcm2-1, and mcm3-1, highlighting a functional link between the Origin Recognition Complex (ORC), Cdc45, and the MCM complex. nih.gov The interaction between Mcm4 and Mcm5 was initially suggested by the allele-specific suppression of cdc54-1 (mcm4) by cdc46-5 (mcm5). h-its.org These genetic interactions underscore the coordinated action of these proteins in the initiation of DNA replication. nih.govnih.gov

In fission yeast, the defects caused by the nda4-108/mcm5 mutation can be suppressed by a mutation in the sna41/cdc45 gene, further supporting the conserved genetic interaction between MCM5 and CDC45. molbiolcell.org

Allelic Variations and Their Functional Consequences (e.g., bob1 allele)

A notable allelic variant of CDC46 is the bob1 allele (also referred to as mcm5/cdc46-bob1 or mcm5-bob1). pnas.org This recessive, loss-of-function allele is characterized by a single base change that results in a proline to leucine (B10760876) substitution at residue 83 of the Mcm5/Cdc46p protein. pnas.org A key functional consequence of the bob1 mutation is its ability to bypass the requirement for the Cdc7p kinase and its regulatory subunit, Dbf4p, which are normally essential for the initiation of DNA replication. pnas.orgnih.gov

The bob1 allele is specific in its suppression, as it does not bypass the requirement for other essential G1/S phase genes like CDC28, CDC4, ORC2-1, or CDC6-1, nor does it suppress mutations in genes required for later stages of the cell cycle. pnas.org The mcm5-bob1 allele, while bypassing the need for Cdc7p and Dbf4p, leads to slower growth and sensitivity to hydroxyurea (B1673989) (HU). oup.com This suggests that while the bob1 mutation allows for the initiation of replication in the absence of Cdc7/Dbf4 function, the process is less efficient. oup.com

Functionally, the bob1 mutation appears to alter the conformation of the Mcm5 protein, allowing it to promote the unwinding of the DNA double helix without the phosphorylation of other MCM complex subunits by Cdc7, a step that is otherwise critical. atlasgeneticsoncology.org This is supported by findings that in mcm5-bob1 mutants, structural changes at replication origins that are normally dependent on Cdc7/Dbf4 kinase activity occur constitutively in the G1 phase. oup.com

Implications of Loss-of-Function Mutations in DNA Synthesis

Loss-of-function mutations in the CDC46/MCM5 gene have significant consequences for DNA synthesis. researchgate.net In Saccharomyces cerevisiae, cells with cdc46 mutations arrest at the non-permissive temperature with a large bud and a single nucleus containing unreplicated DNA, indicative of a G1/S phase arrest. nih.govpnas.orgcapes.gov.br This arrest phenotype, coupled with increased rates of mitotic chromosome loss and recombination, points to a defect in DNA replication. nih.govnih.govpnas.orgcapes.gov.br

Mutants in the interacting group of genes including CDC46 are involved in an early step of DNA replication, likely the initiation of DNA synthesis. nih.govyeastgenome.org Under fully restrictive conditions, these mutants exhibit a cell-cycle arrest at the beginning of DNA synthesis. doi.org At less stringent temperatures, some may arrest later in the S-phase. doi.org The cdc46-1 mutant, similar to mcm2 and mcm3 mutants, displays high rates of mitotic chromosome loss and recombination. pnas.org

In fission yeast, the nda4-108 mutant, a homolog of CDC46, also shows a block or significant delay in the onset of DNA synthesis at the restrictive temperature. molbiolcell.org These findings collectively demonstrate that the proper function of CDC46 is essential for the timely and accurate initiation of DNA synthesis.

Relationship with Minichromosome Maintenance (MCM) Defects

CDC46 is identical to MCM5, a core component of the Minichromosome Maintenance (MCM) complex, which is comprised of six related proteins (MCM2-7). ontosight.ainih.govpnas.org This complex is fundamental for the licensing of DNA replication, ensuring that DNA is replicated only once per cell cycle. ontosight.ai The identification of CDC46 as MCM5 linked two families of genetically interacting genes—the CDC genes and the MCM genes—that were initially isolated independently. pnas.org

Mutations in CDC46/MCM5 lead to a minichromosome maintenance (MCM) defect, which is characterized by the inability to properly maintain extrachromosomal DNA elements (minichromosomes). nih.govpnas.org This defect is thought to arise from inefficient initiation of DNA replication at autonomously replicating sequences (ARS), which are the origins of replication in yeast. nih.govpnas.org The cdc46-1 and cdc46-5 alleles, like mcm5-1, exhibit this minichromosome maintenance defect. nih.govpnas.org The MCM defect of mcm5-1 can be complemented by a functional CDC46 gene. pnas.org

The MCM proteins, including CDC46/MCM5, are loaded onto chromatin during the G1 phase to form the pre-replicative complex (pre-RC) at replication origins. ontosight.ai The subcellular localization of the CDC46 protein is cell cycle-regulated; it is found in the nucleus from the end of M phase until the G1/S transition and is cytoplasmic during other phases. nih.gov This tightly regulated nuclear localization ensures that it can perform its function in initiating DNA replication only within a narrow window of the cell cycle. nih.gov

Studies on Synthetic Lethality and Suppression

The genetic interactions of CDC46/MCM5 have been extensively studied through analyses of synthetic lethality and suppression. Synthetic lethality occurs when mutations in two different genes, each of which is viable on its own, result in cell death when combined. thebiogrid.org Several combinations of mutations involving CDC45, CDC46, CDC47, and CDC54 lead to allele-specific suppression and synthetic lethality, confirming their functional interaction. nih.govresearchgate.net

For instance, a cdc45-1 mutation is synthetically lethal with mcm2-1 and mcm3-1. nih.gov Double mutants of mcm2 and mcm3 also exhibit a synthetic lethal phenotype. pnas.org Furthermore, a negative genetic interaction, which can lead to synthetic lethality, has been observed between cdc46-1 and specific alleles of brl1. thebiogrid.org

Conversely, suppression occurs when a mutation in one gene alleviates the phenotypic effect of a mutation in another gene. Mutations in CDC46 and CDC47 were initially discovered as suppressors of mutations in CDC45 and CDC54. researchgate.net The bob1 allele of MCM5/CDC46 is a well-characterized suppressor of mutations in CDC7 and DBF4. pnas.orgnih.gov This bypass of Cdc7p/Dbf4p function by mcm5-bob1 is crucial for studying the roles of these kinases. biologists.com Overexpression of MCM2 can complement an mcm3-1 mutation, while overexpression of MCM3 is lethal to an mcm2-1 mutant. pnas.org These complex genetic interactions highlight the intricate network of dependencies required for proper DNA replication.

Cdc46 Protein in Genome Stability and Integrity

Contribution to DNA Repair Mechanisms (e.g., Double-Strand Break Repair)

The CDC46 protein, also known as MCM5, is integral to the cell's machinery for repairing damaged DNA, particularly in the context of double-strand breaks (DSBs). yeastgenome.org DSBs are among the most cytotoxic forms of DNA damage and, if not properly repaired, can lead to significant genomic instability. nih.gov CDC46, as part of the MCM2-7 complex, participates in a specific DSB repair pathway known as break-induced replication (BIR). amegroups.orggenecards.org

BIR is a specialized homologous recombination pathway that repairs one-ended DSBs, which can arise from events such as the collapse of a replication fork or the erosion of telomeres. genecards.orguniprot.org The MCM complex, including CDC46, functions as the replicative helicase in this process. researchgate.net This helicase activity is essential for unwinding the DNA duplex, a critical step for the initiation and progression of DNA synthesis to restore the broken chromosome end. researchgate.netnih.gov Research has shown that BIR requires the full complement of essential DNA replication factors, including the MCM2-7 complex, highlighting the direct involvement of CDC46 in this repair pathway. genecards.org

Furthermore, the MCM complex, and by extension CDC46, has been found to physically interact with key proteins of the homologous recombination machinery, such as Rad51 and Rad52. researchgate.netnih.gov In Saccharomyces cerevisiae, these interactions occur within a nuclear scaffold enriched with replication and repair factors. nih.govplos.org While the interaction with Rad51 is observed in the G1 phase of the cell cycle and is typically lost during an unperturbed S/G2 phase, the presence of DNA damage can sustain this interaction. researchgate.netplos.org This suggests a coordinated effort between the replication and recombination machineries in response to DNA lesions, where CDC46 plays a crucial role in facilitating the repair process. nih.gov In human colon cancer HCT116 cells, RAD51 has been shown to directly interact with MCM2, MCM3, MCM5 (CDC46), and MCM6, and this interaction is essential for the proper localization of RAD51 to chromatin and the formation of repair foci following DNA damage. nih.gov

The ATPase activity of the broader MCM complex is also a critical factor in its function. amegroups.org While the specific contribution of CDC46's ATPase activity to DNA repair is an area of ongoing investigation, the ATPase function of the MCM complex as a whole is necessary for its helicase activity, which is indispensable for BIR. yeastgenome.org

Table 1: Research Findings on CDC46's Role in DNA Repair

Research AreaKey FindingOrganism/SystemReference
Break-Induced Replication (BIR)CDC46, as part of the MCM2-7 complex, is essential for BIR, a pathway for repairing one-ended double-strand breaks.Saccharomyces cerevisiae amegroups.orggenecards.org
Interaction with Recombination ProteinsThe MCM complex, including CDC46/MCM5, physically interacts with Rad51 and Rad52, key proteins in homologous recombination.Saccharomyces cerevisiae, Human cells researchgate.netnih.govnih.gov
Localization during DNA DamageIn the presence of replication-blocking lesions, the interaction between the MCM complex and Rad51 is maintained, suggesting a direct role at the site of damage.Saccharomyces cerevisiae researchgate.netplos.org
Functional RequirementThe helicase activity of the MCM complex, which includes CDC46, is a fundamental requirement for the progression of BIR.Saccharomyces cerevisiae researchgate.net

Role in Maintaining Chromosome Stability

CDC46 is fundamental to maintaining the structural and numerical stability of chromosomes. Its primary role in this context is through its function as a core component of the pre-replicative complex (pre-RC). researchgate.netnumberanalytics.com The assembly of the pre-RC at replication origins during the G1 phase of the cell cycle is a process known as replication licensing. This licensing ensures that each segment of the genome is replicated precisely once per cell cycle. numberanalytics.com

The MCM complex, containing CDC46, is loaded onto chromatin with the help of other proteins like ORC and Cdc6. researchgate.netpnas.org Once loaded, the MCM complex acts as a gatekeeper, preventing the re-initiation of DNA replication from an origin that has already fired. numberanalytics.com This tight regulation is crucial for preventing over-replication of DNA, which can lead to gene amplification and other forms of genomic instability. doi.org

Table 2: Research Findings on CDC46's Role in Chromosome Stability

Research AreaKey FindingOrganism/SystemReference
Replication LicensingCDC46 is a core component of the pre-replicative complex (pre-RC) that ensures DNA is replicated only once per cell cycle.Eukaryotes numberanalytics.com
Chromosome SegregationMutations in CDC46 lead to abnormal chromosome segregation during mitosis.Saccharomyces cerevisiae amegroups.org
Mitotic Recombinationcdc46 mutants show increased rates of mitotic recombination, a sign of genomic instability.Saccharomyces cerevisiae numberanalytics.comtaylorandfrancis.com
Minichromosome Maintenancecdc46 mutants exhibit a pronounced defect in the stable maintenance of minichromosomes.Saccharomyces cerevisiae numberanalytics.comcapes.gov.br

Consequences of CDC46 Dysfunction on Genetic Instability

Dysfunction of the this compound has profound consequences for the stability of the genome, leading to a variety of forms of genetic instability. capes.gov.br This instability is a hallmark of many human diseases, including cancer. doi.org

Mutations in the CDC46 gene, such as the well-characterized cdc46-1 and cdc46-5 alleles in yeast, result in a range of cellular defects. numberanalytics.com At non-permissive temperatures, these mutants arrest in the G1/S phase of the cell cycle with unreplicated DNA, indicating a failure to initiate or complete DNA synthesis. numberanalytics.com This cell cycle arrest is a direct consequence of the essential role of CDC46 in DNA replication. taylorandfrancis.com

The failure to properly replicate DNA in cdc46 mutants leads to an accumulation of DNA damage and chromosomal abnormalities. taylorandfrancis.com These mutants display a significantly increased frequency of mitotic chromosome loss and recombination. numberanalytics.comcapes.gov.br The loss of entire chromosomes or parts of chromosomes contributes to aneuploidy, a state of abnormal chromosome number that is frequently observed in cancer cells. uniprot.org The elevated recombination rates can lead to gross chromosomal rearrangements, such as translocations, deletions, and insertions, further destabilizing the genome.

The defect in minichromosome maintenance observed in cdc46 mutants is a clear indicator of their inability to faithfully replicate and segregate small, autonomous DNA molecules. numberanalytics.comcapes.gov.br This phenotype is thought to be directly linked to the role of CDC46 in the function of autonomously replicating sequences (ARSs), which are the origins of DNA replication in yeast. numberanalytics.com

Table 3: Phenotypic Consequences of CDC46 Dysfunction

PhenotypeDescriptionAssociated AllelesReference
Increased Chromosome LossA higher frequency of losing entire chromosomes during mitosis.cdc46-1 numberanalytics.comcapes.gov.br
Increased Mitotic RecombinationElevated rates of recombination between homologous chromosomes during mitosis.cdc46-1 numberanalytics.comcapes.gov.br
Minichromosome InstabilityInability to stably maintain small, autonomously replicating plasmids.cdc46-1, cdc46-5 numberanalytics.com
G1/S Cell Cycle ArrestCells are unable to proceed from the G1 to the S phase of the cell cycle at restrictive temperatures.cdc46-1 numberanalytics.com
Increased Mutation FrequencyA higher rate of spontaneous mutations in the genome.mcm5 alleles amegroups.org

Broader Biological Implications and Disease Context

Involvement in Embryonic Development and Associated Defects

CDC46/MCM5 plays a significant role in embryonic development. Studies in mouse embryos have shown that the expression of cdc46 is increased in unfused portions of the neural tube when the gene encoding the transcription factor Pax-3 is either nonfunctional or underexpressed nih.govresearchgate.net. This suggests that cdc46 expression is negatively regulated as part of a Pax-3-dependent pathway nih.govresearchgate.net. The overexpression of cdc46 is potentially involved in defective embryonic development linked to the loss of Pax-3 function, such as neural tube defects nih.govresearchgate.netresearchgate.net. Research in diabetic mice, which exhibit reduced levels of Pax-3 mRNA, and in Splotch embryos, carrying loss-of-function Pax-3 alleles, supports this association nih.govresearchgate.net. The subcellular localization of CDC46 protein also changes with the cell cycle during development; in yeast, it is nuclear between the end of M phase and the G1/S transition but cytoplasmic in other phases nih.govresearchgate.netnih.gov. This cell cycle-regulated localization is consistent with its role as a licensing factor, ensuring DNA replication initiation occurs only once per cycle nih.govoup.comoup.comnih.gov.

Association with Aberrant Cell Proliferation and Regulation in Pathological States

Aberrant regulation of cell proliferation is a hallmark of various pathological states, particularly cancer. As a core component of the DNA replication licensing machinery, CDC46/MCM5's function is intimately linked to cell cycle progression ontosight.ai. Upregulation of CDC46 is observed during the transition from the G0 to G1/S phase of the cell cycle, indicating its active participation in cell cycle regulation cancerindex.orgximbio.compsymukb.net. Altered expression or function of MCM proteins, including MCM5, has been associated with various types of cancer ontosight.aicancerindex.org. For instance, immunocytochemical assessment of MCM5 expression has been reported as a potential diagnostic tool for cervical cancer and urothelial neoplasia, and its expression may also be relevant in detecting bladder, lung, and esophageal cancers ximbio.com. In bladder cancers, CD46 (a different protein, but highlighting a related concept of cell surface protein involvement in cancer) has been shown to be generally overexpressed and plays a role in promoting cancer cell migration by regulating genes like MGP and KRT13 nih.govnih.gov. While this specific finding is for CD46, it illustrates how cell cycle-related proteins can be dysregulated in cancer to promote proliferation and migration. The MCM complex, including MCM5, is crucial for limiting DNA replication to once per cell cycle, and its dysfunction can lead to genetic instability, which is a characteristic of cancer ontosight.aiatlasgeneticsoncology.org.

Emerging Roles beyond Canonical DNA Replication

While the primary function of CDC46/MCM5 is in DNA replication initiation and elongation as part of the MCM helicase ontosight.ainih.gov, emerging research suggests roles beyond this canonical function. The MCM proteins are strikingly abundant and distributed on unreplicated chromatin, exceeding the stoichiometry of replication origins nih.gov. Analysis of mcm mutant phenotypes and interactions with other factors have implicated MCM proteins in other chromosome transactions, including DNA damage response, transcription, chromatin remodeling, and maintaining genome stability nih.govasm.org. Although CDC45 and the GINS complex are auxiliary subunits without catalytic activity, they are crucial for activating the CMG helicase (Cdc45-MCM-Gins complex), indicating complex interactions within the replisome beyond the core helicase function biorxiv.org. Studies in Saccharomyces cerevisiae have shown that mutations in CDC46 can lead to increased rates of mitotic chromosome loss and recombination, phenotypes indicative of defects in genome stability nih.govdoi.orgpnas.org. This suggests that CDC46/MCM5 contributes to genome integrity not solely through its role in replication initiation but potentially through broader mechanisms involving chromosome maintenance and stability ontosight.aiatlasgeneticsoncology.org.

Methodological Approaches in Cdc46 Protein Research

Genetic Manipulation and Mutagenesis

Genetic manipulation, particularly through mutagenesis and complementation analysis, has been fundamental in dissecting the function of CDC46. In the budding yeast Saccharomyces cerevisiae, mutations in the CDC46 gene lead to a distinct cell-division-cycle arrest phenotype, where cells halt at the G1/S boundary with a large bud and unreplicated DNA. capes.gov.brnih.gov This phenotype strongly indicated a crucial role for the CDC46 protein in the initiation of DNA replication.

Complementation analysis was instrumental in establishing the identity of CDC46 as MCM5, another protein identified in a screen for mutants with defects in minichromosome maintenance. nih.govpnas.org By introducing a wild-type CDC46 gene into mcm5-1 mutant cells, researchers observed a rescue of the mutant phenotype, confirming that CDC46 and MCM5 are the same gene. nih.govpnas.org Further genetic screens identified a specific mutation in mcm5/cdc46, termed bob1-1, which could bypass the requirement for the Cdc7 protein kinase, another essential factor for the initiation of DNA replication. pnas.org This finding suggested a functional interaction between CDC46 and the Cdc7-Dbf4 kinase complex. pnas.org

Genetic Approach Finding Organism
MutagenesisMutations in CDC46 cause G1/S arrest. capes.gov.brnih.govSaccharomyces cerevisiae
Complementation AnalysisCDC46 is identical to MCM5. nih.govpnas.orgSaccharomyces cerevisiae
Genetic Screenmcm5/cdc46-bob1 allele bypasses the need for Cdc7 kinase. pnas.orgSaccharomyces cerevisiae

Subcellular Localization Studies

The dynamic behavior of the this compound throughout the cell cycle has been visualized using techniques like immunofluorescence and cell fractionation. These studies revealed that the subcellular localization of CDC46 is tightly regulated. In Saccharomyces cerevisiae, the protein is found in the nucleus specifically between the end of M phase and the G1/S transition. capes.gov.brnih.govpnas.org Following the initiation of DNA replication, it is exported to the cytoplasm. nih.gov

Immunofluorescence microscopy in human HeLa cells also demonstrated that CDC46, along with other MCM proteins, is localized to the nucleus during interphase but is excluded from condensed chromatin during mitosis. researchgate.netnih.gov Cell fractionation experiments, which separate cellular components into different fractions (e.g., nuclear and cytoplasmic), have corroborated these findings by showing the presence of CDC46 in the nuclear fraction during G1 and its shift to the cytoplasmic fraction during S, G2, and M phases in yeast. researchgate.net These regulated changes in localization are crucial for ensuring that DNA replication is initiated only once per cell cycle. nih.govnih.gov

Technique Observation Phase Organism/Cell Type
ImmunofluorescenceNuclear localizationLate M to G1/SSaccharomyces cerevisiae capes.gov.brnih.govpnas.org
ImmunofluorescenceCytoplasmic localizationS, G2, MSaccharomyces cerevisiae capes.gov.brnih.govpnas.org
ImmunofluorescenceNuclear localizationInterphaseHuman HeLa Cells researchgate.netnih.gov
Cell FractionationPredominantly in nuclear fractionG1Saccharomyces cerevisiae researchgate.net
Cell FractionationPredominantly in cytoplasmic fractionS, G2, MSaccharomyces cerevisiae researchgate.net

Protein-Protein Interaction Assays

To understand how CDC46 functions within the larger cellular machinery, researchers have employed methods like co-immunoprecipitation and the yeast two-hybrid system to identify its interacting partners. springernature.comnih.govspringernature.com These assays have been critical in establishing that CDC46 is a component of the heterohexameric MCM2-7 complex. yeastgenome.org

In Xenopus egg extracts, immunoprecipitation using an antibody specific to P1Cdc46 (the Xenopus homolog of CDC46) pulled down other members of the P1 protein family, suggesting they form a multiprotein complex essential for DNA replication. nih.gov In mice, immunochemical analyses have demonstrated a physical interaction between the mouse this compound and P1MCM3. nih.gov The yeast two-hybrid system, a genetic method to detect protein-protein interactions, has also been used to uncover connections, such as the interaction between Dbf4 and Cdc7. annualreviews.org

Assay Interacting Proteins Model System
Co-immunoprecipitationOther MCM proteins (as part of the MCM2-7 complex)Multiple organisms yeastgenome.org
Co-immunoprecipitationP1 protein family membersXenopus egg extracts nih.gov
Immunochemical analysisP1MCM3Mouse nih.gov

Chromatin-Based Methodologies

Chromatin immunoprecipitation (ChIP) is a powerful technique used to determine the specific DNA sequences that a protein binds to in the cell. biocat.comnih.gov This method involves cross-linking proteins to DNA, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA. thermofisher.com

ChIP assays have been crucial in demonstrating that the MCM complex, including CDC46, is loaded onto chromatin at replication origins during the G1 phase of the cell cycle. pnas.org Studies in human cells have shown that CDC46 and other MCM proteins bind to chromatin before the start of S-phase and are progressively displaced as DNA replication proceeds. nih.gov This finding supports the model that the MCM complex acts as a "licensing factor," ensuring that each segment of DNA is replicated only once.

Gene Expression Analysis

Techniques such as Northern blotting and transcriptome analysis have been used to study the expression of the CDC46 gene. aacrjournals.orgazurebiosystems.comwikipedia.org Northern blotting allows for the detection and quantification of specific RNA molecules in a sample. azurebiosystems.comwikipedia.org

In mouse embryos, Northern blot analysis revealed that the expression of cdc46 is negatively regulated by the transcription factor Pax-3. researchgate.net In embryos where Pax-3 is non-functional, cdc46 expression is increased, suggesting a potential link between the regulation of DNA replication and embryonic development. researchgate.net Broader transcriptome analyses, such as those using DNA microarrays, provide a comprehensive view of gene expression patterns across the entire genome and have been used to study the expression of the MCM protein complex, including CDC46, in various contexts. vu.nl

Model Organism Studies

The study of CDC46 has been greatly advanced by the use of various model organisms, each offering unique advantages.

Saccharomyces cerevisiae (budding yeast): As a simple eukaryote with powerful genetic tools, yeast has been instrumental in the initial identification and characterization of CDC46 and its role in the cell cycle and DNA replication. capes.gov.brnih.govpnas.orgpnas.orgontosight.ai

Xenopus laevis (African clawed frog): Cell-free extracts from Xenopus eggs provide a powerful biochemical system to study DNA replication in vitro. pnas.org Research using these extracts has demonstrated the essential role of the MCM complex, including the CDC46 homolog, in forming a multiprotein complex required for replication. nih.gov

Drosophila melanogaster (fruit fly): This organism provides a powerful system for studying DNA replication in the context of a developing metazoan. sdbonline.orgsdbonline.org Affinity purification of protein complexes from Drosophila embryos has been used to identify protein interactions in vivo. nih.gov

Mouse (Mus musculus): As a mammalian model, the mouse has been crucial for understanding the regulation and function of CDC46 in a system more closely related to humans. nih.gov Studies in mice have identified homologs of yeast replication proteins, characterized their expression, and uncovered regulatory pathways, such as the link between Pax-3 and cdc46 expression during embryogenesis. nih.govresearchgate.netnih.gov

Future Directions and Unanswered Questions in Cdc46 Protein Research

Elucidation of Novel Regulatory Mechanisms

The precise control of CDC46/MCM5 function is paramount for maintaining genome stability. This regulation occurs at multiple levels, including gene expression, protein localization, and post-translational modifications (PTMs). researchgate.netabcam.comthermofisher.com Future research aims to uncover more subtle and context-specific regulatory mechanisms.

One key area of investigation is the cell cycle-dependent localization of CDC46. In Saccharomyces cerevisiae, the protein is actively imported into the nucleus at the end of mitosis and is present there during the G1 phase, but it is exported to the cytoplasm during the S phase and G2/M phases. oup.comresearchgate.netnih.govnih.gov This dynamic partitioning is thought to be a crucial mechanism for preventing DNA re-replication within a single cell cycle. asm.orgnih.gov While cyclin-dependent kinases (CDKs) are known to trigger this nuclear export, the full complement of factors and the precise molecular choreography governing this transport remain to be fully elucidated. yeastgenome.orgmolbiolcell.org

Post-translational modifications are another critical layer of regulation. abcam.comthermofisher.com The phosphorylation of MCM proteins by CDKs and other kinases is known to inactivate the pre-replicative complex (pre-RC) and promote the initiation of replication. yeastgenome.orgmolbiolcell.org Additionally, ubiquitination has been identified as a mechanism for regulating MCM protein turnover and function. molbiolcell.orgasm.org A significant unanswered question is how the complex interplay, or "crosstalk," between different PTMs like phosphorylation, ubiquitination, acetylation, and methylation fine-tunes CDC46 activity in response to various cellular cues, such as DNA damage or developmental signals. cellsignal.com

Transcriptional regulation also presents avenues for future exploration. For instance, in mouse embryos, the expression of cdc46 is negatively regulated by the transcription factor Pax-3, and its overexpression is linked to developmental defects. researchgate.net Similarly, the transcription factor SOX10 directly activates MCM5 transcription in melanocytes. nih.gov Identifying other transcription factors and signaling pathways that converge on the MCM5 gene will provide a more complete picture of how its expression is tailored to specific cell types and developmental stages.

Table 1: Known Regulatory Mechanisms of CDC46/MCM5

Regulatory Mechanism Description Key Molecules Involved References
Subcellular Localization Cell cycle-dependent shuttling between the nucleus and cytoplasm. Nuclear in G1, cytoplasmic during S/G2/M. oup.comresearchgate.netnih.gov This process restricts DNA replication to once per cell cycle. asm.orgnih.gov Cyclin-Dependent Kinases (CDKs) yeastgenome.orgmolbiolcell.org
Post-Translational Modification Phosphorylation by CDKs regulates the transition from pre-RC assembly to replication initiation. yeastgenome.orgmolbiolcell.org Ubiquitination targets MCM proteins for degradation. molbiolcell.orgasm.org CDKs, Ubiquitin Ligases yeastgenome.orgmolbiolcell.orgasm.org
Transcriptional Control Expression levels are controlled by specific transcription factors in different developmental contexts. researchgate.netnih.gov Pax-3 (negative regulator), SOX10 (positive regulator) researchgate.netnih.gov
Protein-Protein Interaction Formation of the MCM2-7 complex and interaction with regulatory proteins like Cdc7 and Dbf4. genecards.orgnih.gov A recessive mutation in MCM5/CDC46 can bypass the need for Cdc7p. nih.gov MCM proteins, Cdc7, Dbf4 genecards.orgnih.gov

Comprehensive Mapping of Interaction Networks

CDC46 functions not in isolation but as part of a dynamic network of protein-protein interactions (PPIs). nih.gov It is a core subunit of the MCM2-7 heterohexameric complex, which is the engine of the replicative helicase. genecards.orgglygen.orgyeastgenome.org This complex further associates with CDC45 and the GINS complex to form the active CMG (CDC45-MCM-GINS) helicase, which unwinds DNA at the replication fork. glygen.org

While these core interactions are well-defined, a comprehensive map of the CDC46/MCM5 interactome is still being assembled. Modern proteomics techniques, such as affinity purification coupled with mass spectrometry (AP-MS), are powerful tools for identifying both stable and transient interaction partners. acs.orgarxiv.org Such studies have begun to reveal that the MCM complex associates with proteins involved in chromatin organization, DNA repair, and cell cycle regulation, suggesting functions beyond its canonical role in replication. acs.org

Future research will focus on creating high-resolution, dynamic maps of these interaction networks. nih.gov Key questions include:

How does the composition of the CDC46/MCM5 interactome change throughout the cell cycle?

How do post-translational modifications on CDC46 or its binding partners affect the stability and composition of these complexes?

Which interactions are critical for the core replication function, and which mediate crosstalk with other cellular processes?

Understanding these dynamic networks is crucial for building a complete model of cellular function and for identifying potential nodes for therapeutic intervention. nih.gov

Table 2: Selected Interaction Partners of CDC46/MCM5

Interacting Protein/Complex Function of Interactor Significance of Interaction References
MCM2-7 Complex Core components of the replicative helicase. genecards.orgglygen.org CDC46/MCM5 is an essential subunit of this hexameric ring, required for helicase activity. genecards.orgglygen.orgyeastgenome.org
CDC45 & GINS Complex Helicase activation and replisome assembly. Forms the active CMG helicase, the central machine for DNA unwinding during replication. glygen.org
Cdc6 Loading factor for the MCM complex onto DNA. yeastgenome.org Essential for the assembly of the pre-replicative complex at origins of replication. yeastgenome.org yeastgenome.org
ATRIP ATR-interacting protein, involved in DNA damage response. cancerindex.org Links the MCM complex to the ATR-mediated checkpoint, essential for ATRIP chromatin loading and phosphorylation. cancerindex.org cancerindex.org
Pax-3 Transcription factor involved in embryonic development. researchgate.net Pax-3 negatively regulates cdc46 expression, indicating a link between developmental programming and cell cycle control. researchgate.net researchgate.net
P1(MCM3) A fellow member of the MCM protein family. Physical interaction between MCM3 and CDC46 proteins has been characterized. nih.gov nih.gov

Detailed Analysis of Roles in Specific Developmental Pathways

The fundamental role of CDC46/MCM5 in DNA replication implies its importance in any process involving cell proliferation, such as development. researchgate.net Research is increasingly focused on dissecting the specific roles of CDC46 in distinct developmental pathways.

A prominent example is its role in embryogenesis. In the mouse embryo, the expression of cdc46 is tightly regulated during neural tube formation. researchgate.net Reduced expression of the transcription factor Pax-3 leads to an increase in cdc46 expression, which is associated with developmental defects. researchgate.net This suggests that precise control of CDC46 levels is critical for normal embryonic development and that its misregulation could contribute to congenital abnormalities. researchgate.net

Adult neurogenesis, the generation of new neurons in the adult brain, is another area of active investigation. wikipedia.org This process relies on the proliferation of neural stem cells (NSCs), which must replicate their DNA before dividing. mdpi.com As a key replication factor, CDC46 is inherently involved. Future studies will likely investigate how the activity and regulation of the MCM complex are modulated in the specific context of the neurogenic niche and how this contributes to the maintenance, activation, and differentiation of NSCs throughout life. mdpi.com

Unanswered questions in this area include:

Does CDC46/MCM5 have functions in terminally differentiated, non-dividing cells?

How is the expression and activity of CDC46 coordinated with specific developmental signaling pathways (e.g., Wnt, BMP, Shh) that control cell fate and proliferation? mdpi.com

Are there tissue-specific interaction partners or regulatory mechanisms for CDC46 that tailor its function to the unique requirements of different developmental programs?

Investigation of Cross-talk with Other Core Cellular Processes

Cellular processes are not isolated but are interconnected through complex signaling and regulatory networks. numberanalytics.com A major frontier in CDC46 research is understanding its crosstalk with other core cellular pathways, most notably the DNA damage response (DDR) and cell cycle control.

The link between DNA replication and the DDR is intimate. Stalled or collapsed replication forks, which can arise from various forms of DNA damage or replication stress, are a major threat to genome integrity. molbiolcell.org The cell has evolved sophisticated checkpoint pathways to detect and respond to these events. molbiolcell.org The MCM complex is emerging as a key player in this crosstalk. For example, the ATR-interacting protein (ATRIP) directly interacts with several MCM proteins, including MCM5, which is essential for loading ATRIP onto chromatin and activating the DNA damage checkpoint. cancerindex.org This provides a direct molecular link between the replication machinery and the sensors of replication stress. Disruption of replication licensing controls and subsequent DNA rereplication has been shown to induce a robust DNA damage response. molbiolcell.org

The interplay with the cell cycle machinery is fundamental to the function of CDC46. Its activity is tightly restricted to a specific window of the cell cycle by the oscillating activity of CDKs. oup.comnih.gov CDKs prevent the loading of the MCM complex onto chromatin outside of G1, thereby enforcing the "once per cell cycle" rule of replication. yeastgenome.orgmolbiolcell.org Future work will aim to understand how this core regulatory circuit is integrated with other signals, such as growth factor signaling or metabolic status, to ensure that DNA replication is initiated only when conditions are appropriate.

Investigating this crosstalk will involve:

Identifying the specific PTMs on CDC46/MCM5 and its interactors that occur in response to DNA damage.

Determining how the MCM complex participates in the stabilization and repair of stalled replication forks.

Mapping the signaling pathways that integrate environmental and metabolic cues with the core cell cycle machinery to regulate CDC46/MCM5 activity.

Deciphering these complex interconnections will provide a more holistic understanding of how cells maintain genomic stability under both normal and stressful conditions.

Q & A

Q. Methodological Answer

  • Co-Immunoprecipitation (Co-IP) : Lyse synchronized cells and immunoprecipitate CDC46/MCM5 using validated antibodies (e.g., 67049-1-Ig ). Detect co-precipitating partners (e.g., MCM3) via Western blot .
  • Yeast Two-Hybrid Assays : Screen for physical interactions using CDC46 as "bait" and a library of replication-related proteins as "prey" .
  • Genetic Suppression Analysis : Introduce cdc46 mutants into strains with mutations in CDC6, CDC7, or DBF4 to identify synthetic lethality or suppression, revealing functional interactions .

How do researchers resolve contradictions regarding CDC46/MCM5's dual role in promoting and restricting DNA replication initiation?

Advanced Research Question
CDC46/MCM5 paradoxically acts as both a replication activator (via pre-RC assembly) and an inhibitor (by blocking replication in the absence of Cdc7 kinase) .

Q. Methodological Answer

  • Allele-Specific Mutagenesis : Engineer cdc46-bob1 mutants that bypass Cdc7 dependency. Compare replication efficiency in cdc7Δ vs. wild-type backgrounds using chromatin immunoprecipitation (ChIP) to assess origin activation .
  • Kinase Inhibition Assays : Treat cells with Cdc7 inhibitors (e.g., XL413) and quantify replication initiation via BrdU incorporation or DNA combing to test if CDC46 enforces replication arrest .
  • Single-Molecule Imaging : Visualize CDC46 dynamics in real time using photoactivatable GFP to determine if its nuclear exclusion in S phase prevents re-replication .

What methodologies elucidate the regulatory relationship between CDC46/MCM5 and Cdc7 kinase?

Advanced Research Question
Cdc7 phosphorylates CDC46/MCM5 to relieve its inhibitory effect, enabling replication initiation .

Q. Methodological Answer

  • In Vitro Kinase Assays : Purify recombinant Cdc7-Dbf4 complex and CDC46/MCM5. Perform phosphorylation assays using radiolabeled ATP, followed by autoradiography or Phos-tag gels .
  • Phospho-Specific Antibodies : Develop antibodies targeting phosphorylated CDC46 residues (e.g., Ser/Thr sites). Use these in ChIP to map phosphorylation timing relative to origin firing .
  • Genetic Epistasis Analysis : Combine cdc46 temperature-sensitive alleles with cdc7 mutants. Assess viability and replication progression at restrictive temperatures .

How to analyze CDC46/MCM5's chromatin binding dynamics during cell cycle progression?

Advanced Research Question
CDC46/MCM5 binds chromatin in G1 but dissociates during S phase, a process crucial for licensing .

Q. Methodological Answer

  • Chromatin Fractionation : Treat cells with crosslinkers (e.g., formaldehyde), isolate chromatin-bound proteins, and quantify CDC46 levels via Western blot across cell cycle stages .
  • ChIP-Seq : Use anti-MCM5 antibodies in G1-arrested vs. S-phase cells to map genome-wide binding at replication origins (e.g., ARS sequences in yeast) .
  • Live-Cell Imaging : Fuse CDC46 with a photoconvertible tag (e.g., Dendra2) to track binding/unbinding kinetics at specific loci during G1/S transition .

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